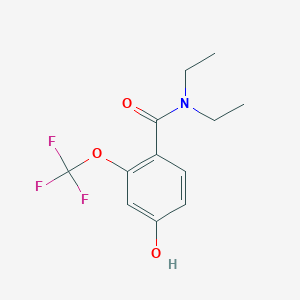
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide
概要
説明
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C12H14F3NO3. It is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide typically involves the reaction of 4-hydroxy-2-(trifluoromethoxy)benzoic acid with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants .
化学反応の分析
Types of Reactions
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the amide group can produce amines .
科学的研究の応用
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
Similar compounds include other benzamides with different substituents, such as:
- N,N-diethyl-4-hydroxybenzamide
- N,N-diethyl-4-methoxybenzamide
- N,N-diethyl-4-trifluoromethylbenzamide
Uniqueness
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
生物活性
N,N-Diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a trifluoromethoxy group, which enhances its lipophilicity and ability to penetrate cell membranes. The hydroxy group can form hydrogen bonds with target proteins, while the diethylamino group allows for electrostatic interactions. These structural characteristics contribute to its biological efficacy.
-
Enzyme Inhibition :
- The compound has been investigated for its potential as an inhibitor of various enzymes, particularly cholinesterases (AChE and BuChE). In studies, it demonstrated moderate inhibition of AChE with IC50 values ranging from 33.1 to 85.8 µM, indicating comparable efficacy to established inhibitors like rivastigmine .
- Antimicrobial Activity :
-
Anti-inflammatory Effects :
- The compound's anti-inflammatory properties are attributed to its ability to modulate the activity of specific molecular targets involved in inflammatory pathways.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance:
- Substituent Variations : Changes in the substituents on the benzamide ring can significantly alter the potency against various biological targets. For example, substituting different groups on the aromatic ring has been shown to enhance or reduce enzyme inhibition and antimicrobial activity .
- Trifluoromethoxy Group : This group not only increases lipophilicity but also plays a crucial role in enhancing the interaction with biological targets due to its electron-withdrawing nature, which stabilizes certain charge distributions during enzyme interactions.
Table 1: Biological Activity Overview
特性
IUPAC Name |
N,N-diethyl-4-hydroxy-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO3/c1-3-16(4-2)11(18)9-6-5-8(17)7-10(9)19-12(13,14)15/h5-7,17H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLLLUMCOSNVMQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)O)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














